1-propyl-1H-pyrazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(9-10)7(8)11/h3,5H,2,4H2,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHEQWPCHHAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Propyl 1h Pyrazole 3 Carboxamide and Analogous Pyrazole Carboxamide Derivatives
Established Synthetic Pathways for Pyrazole (B372694) Carboxamide Scaffolds
The foundational approaches to synthesizing pyrazole carboxamides rely on well-documented reactions that have been refined over time. These include methods for building the pyrazole ring itself and for introducing the amide functionality.
Cyclocondensation Reactions for Pyrazole Ring Formation
The construction of the pyrazole ring is a critical first step and is most commonly achieved through cyclocondensation reactions. This involves the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com A classic and widely used method is the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org
Variations of this approach include the use of α,β-unsaturated ketones and their derivatives, which react with hydrazines to form pyrazolines that can then be oxidized to the corresponding pyrazoles. nih.govnih.gov The regioselectivity of these reactions, which determines the substitution pattern on the pyrazole ring, can be influenced by the nature of the substituents on both the 1,3-dielectrophile and the hydrazine, as well as the reaction conditions. For instance, the reaction of arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two different isomers, with the selectivity being highly dependent on the solvent and temperature. nih.gov
Multicomponent reactions (MCRs) have also emerged as an efficient strategy for pyrazole synthesis, allowing for the one-pot construction of complex pyrazole derivatives from three or more starting materials. beilstein-journals.org These reactions often proceed via the in situ generation of 1,3-dicarbonyl compounds or other reactive intermediates. beilstein-journals.org
| Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds + Hydrazines | Knorr Synthesis | Classic and versatile method for pyrazole ring formation. | beilstein-journals.org |
| α,β-Unsaturated Ketones + Hydrazines | Cyclocondensation followed by Oxidation | Forms pyrazoline intermediate which is then aromatized. | nih.govnih.gov |
| Malononitrile + Aldehydes + Hydrazines | Three-Component Reaction | Efficient one-pot synthesis of aminopyrazoles. | beilstein-journals.orgmdpi.com |
| β-Ketonitriles + Hydrazines | Condensation | A common route to 3(5)-aminopyrazoles. | chim.it |
Application of Vilsmeier-Haack Reaction in Pyrazole Carboxamide Synthesis
The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govmdpi.com In the context of pyrazole carboxamide synthesis, this reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be further manipulated to form the carboxamide. researchgate.netigmpublication.org For example, a hydrazone can undergo cyclization and formylation under Vilsmeier-Haack conditions (typically using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to yield a pyrazole-4-carbaldehyde. researchgate.netigmpublication.org This aldehyde can then be oxidized to the corresponding carboxylic acid and subsequently converted to the carboxamide.
The Vilsmeier-Haack reagent can also be used for the direct synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloropyrazoles. arkat-usa.org This reaction provides a direct route to functionalized pyrazoles that are valuable precursors for more complex derivatives. arkat-usa.org
Acid Chloride Derivatization Routes Utilizing Pyrazole Carboxylic Acids
A highly effective and common method for the synthesis of pyrazole carboxamides involves the initial conversion of a pyrazole carboxylic acid to its corresponding acid chloride. eurekaselect.comresearchgate.netnih.gov This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. eurekaselect.comnih.gov The resulting pyrazole-3-carboxylic acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide variety of amines to produce the desired carboxamide derivatives in good yields. eurekaselect.comresearchgate.netresearchgate.net
This two-step process offers a reliable and general route to a diverse library of pyrazole carboxamides. eurekaselect.comthieme-connect.de The stability of the pyrazole acid chloride can vary depending on the substituents on the pyrazole ring. eurekaselect.com
| Starting Material | Reagent | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyrazole-3-carboxylic acid chloride | Pyrazole-3-carboxamide (upon reaction with an amine) | eurekaselect.comresearchgate.netnih.gov |
Condensation Reactions with Varied Amines and Hydrazines
The versatility of pyrazole synthesis is further enhanced by the wide range of amines and hydrazines that can be employed in condensation reactions. nih.govnih.govmdpi.comeurekaselect.com The choice of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or other substituted hydrazines) in the initial cyclocondensation step determines the substituent at the N-1 position of the pyrazole ring. nih.govmdpi.com
Similarly, in the final amide formation step, a diverse array of primary and secondary amines can be reacted with the pyrazole carboxylic acid or its activated derivative to generate a library of pyrazole carboxamides with different substituents on the amide nitrogen. eurekaselect.comthieme-connect.de This modular approach allows for the systematic variation of the substituents on both the pyrazole core and the carboxamide moiety, facilitating the exploration of structure-activity relationships for various applications. nih.gov
Advanced Synthetic Techniques for Enhanced Reaction Efficiency
To improve the efficiency, sustainability, and scope of pyrazole carboxamide synthesis, advanced techniques are increasingly being employed. These methods often lead to shorter reaction times, milder reaction conditions, and higher yields compared to traditional approaches.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic reactions, including the synthesis of pyrazole derivatives. rsc.org Microwave irradiation can significantly reduce reaction times for both the cyclocondensation and formylation steps, such as in the Vilsmeier-Haack reaction. researchgate.netrsc.org
Ultrasound irradiation is another alternative energy source that can promote chemical reactions under milder conditions. rsc.org Mechanochemical activation, which involves grinding solid reactants together, offers a solvent-free and sustainable approach to synthesis, although it is less commonly used for pyrazole synthesis compared to microwave and ultrasound techniques. rsc.org
Furthermore, the development of novel catalytic systems, including metal-free and nanocatalyst-based approaches, is expanding the toolkit for pyrazole synthesis. nih.govbiointerfaceresearch.com For instance, a one-pot, three-component reaction catalyzed by a nano-catalyst has been developed for the efficient synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. rsc.orgdergipark.org.tr This efficiency stems from the direct and rapid heating of the reaction mixture, leading to higher yields and improved selectivity. rsc.org The application of MAOS is particularly prevalent in the synthesis of heterocyclic compounds like pyrazole derivatives. rsc.orgnih.goveresearchco.com
Several studies have demonstrated the efficacy of microwave irradiation for synthesizing a variety of pyrazole carboxamide analogs. For instance, the one-pot, three-component reaction of β-ketoesters, hydrazines, and aldehydes under solvent-free microwave irradiation provides a rapid and efficient route to 4-arylidenepyrazolone derivatives. mdpi.com The reaction conditions, such as microwave power and irradiation time, are crucial for optimizing the yield. mdpi.com
Below is a table summarizing various microwave-assisted synthetic protocols for pyrazole derivatives, showcasing the versatility and efficiency of this methodology.
| Reactants | Product | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Quinolin-2(1H)-one-based pyrazole derivatives | 360 W, 120 °C | 7–10 min | 68–86 | rsc.org |
| Carbohydrazide derivatives and 2,4-pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | 270 W | 3–5 min | 82–98 | rsc.org |
| Dihydrotestosterone (DHT) and arylhydrazines | DHT-derived pyrazoles | 100 °C | 2 min | 80–89 | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde and 2,4-dinitrophenylhydrazine | 1-Carboamidopyrazolo[3,4-b]quinolines | 1000 W | 2–5 min | - | dergipark.org.tr |
| Acetophenone, substituted phenylhydrazine, and Vilsmeier-Haack reagent | Substituted pyrazole derivatives | 200 W then 400 W | 5–6 min | - | dergipark.org.tr |
| β-Ketoesters, hydrazines, and aldehydes | 4-Arylidenepyrazolone derivatives | 420 W | 10 min | 51–98 | mdpi.com |
This table is for illustrative purposes and represents a selection of reported microwave-assisted syntheses for analogous pyrazole derivatives.
Ultrasound-Mediated Synthetic Approaches
Ultrasound irradiation has been recognized as a valuable tool in organic synthesis, providing a green and efficient alternative to conventional methods. rsc.orgresearchgate.net This technique, known as sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, accelerating reaction rates. mdpi.com
The synthesis of pyrazoline derivatives from chalcones, for example, has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. nih.gov Ultrasound-mediated synthesis often leads to shorter reaction times and excellent yields. For instance, the synthesis of hydrazine carboxamide analogues was completed in 5–20 minutes under ultrasonication, a significant improvement over the 30 minutes to 48 hours required by conventional methods. nih.gov
Key advantages of ultrasound-mediated synthesis include:
Reduced Reaction Times: Reactions are often completed in minutes rather than hours. nih.gov
Energy Efficiency: It eliminates the need for conventional heating, thus saving energy. nih.gov
Green Chemistry: It often allows for the use of environmentally benign solvents like water-glycerol mixtures. researchgate.netnih.gov
High Yields: The method frequently provides products in good to excellent yields. researchgate.net
One study reported the synthesis of pyrazoline derivatives in 64–82% yields within 25 minutes using ultrasound. nih.gov Another protocol for synthesizing hydrazine carboxamides via ultrasonication of anilines and phenylchloroformate took only 20 minutes, compared to 4 hours conventionally. nih.gov These examples underscore the potential of ultrasound as a powerful technique for the rapid and sustainable synthesis of pyrazole carboxamide analogs.
Mechanochemical Activation in Pyrazole Derivative Synthesis
Mechanochemical activation, which involves the use of mechanical energy (e.g., grinding or milling) to induce chemical reactions, represents a highly sustainable and efficient synthetic strategy. rsc.org This solvent-free approach aligns perfectly with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.gov Although less commonly reported for pyrazole synthesis compared to microwave or ultrasound techniques, mechanochemistry offers distinct advantages in terms of sustainability. rsc.org
The grinding of reactants together, sometimes with a catalytic amount of a solid acid or base, can facilitate the formation of pyrazole derivatives. For example, the synthesis of pyrazolo[3,4-c]pyrazole (B14755706) derivatives has been achieved at room temperature in just 20 minutes using a grindstone method with a green nanocatalyst, affording yields of up to 98%. researchgate.net This method is not only rapid and efficient but also environmentally friendly.
Another green synthesis approach involves the grinding of enamino pyrazole derivatives as starting materials, which demonstrates the utility of mechanochemistry in preparing functionalized pyrazoles. nih.gov These solvent-free grinding techniques are noted for being energy-efficient and for simplifying product isolation procedures. researchgate.net The development of mechanochemical methods for the synthesis of 1-propyl-1H-pyrazole-3-carboxamide and its analogs holds promise for creating more sustainable pharmaceutical and agrochemical production processes.
Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrazole Carboxamides
The integration of green chemistry principles into the synthesis of pyrazole carboxamides is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. jetir.org These principles focus on minimizing hazardous substances, using renewable resources, designing energy-efficient processes, and preventing waste. jetir.org Several sustainable strategies have been developed for pyrazole synthesis, including the use of green solvents, solvent-free conditions, and environmentally benign catalysts. researchgate.netresearchgate.net
One notable green approach is the "on water" synthesis of pyrazole-3-carboxylates. This method utilizes water as a solvent, which is non-toxic, non-flammable, and readily available. The reaction proceeds efficiently in an aqueous medium, often without the need for toxic catalysts or complex purification steps, thereby eliminating the use of hazardous liquid chemicals. rsc.org
Other green synthetic methodologies for pyrazole derivatives include:
Microwave-assisted synthesis under solvent-free conditions: This technique combines the energy efficiency of microwave heating with the environmental benefits of eliminating solvents. rsc.org
Ultrasound-assisted synthesis: As discussed previously, sonication is an energy-efficient method that can often be performed in green solvents like water or ethanol. researchgate.netnih.gov
Grinding techniques (Mechanochemistry): This solvent-free method reduces waste and energy consumption. nih.govresearchgate.net
Use of green catalysts: Employing biodegradable and recyclable catalysts, such as taurine (B1682933) or ammonium (B1175870) chloride, can significantly improve the sustainability of a synthesis. researchgate.netjetir.org For example, a taurine-catalyzed multicomponent synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in water at 80°C yielded products in the 72% to 97% range. researchgate.net
These sustainable approaches not only make the synthesis of pyrazole carboxamides more environmentally friendly but can also lead to more cost-effective and efficient manufacturing processes.
Synthesis of Metal Coordination Complexes Involving Pyrazole-Carboxamide Ligands
Pyrazole-carboxamide derivatives are excellent ligands for the formation of coordination complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group can act as donor atoms, allowing these molecules to form stable complexes with transition metals, main group elements, lanthanides, and actinides. nih.govacs.orgnih.gov The resulting metal complexes often exhibit interesting structural features and potential applications in areas such as catalysis and materials science. acs.orgnih.gov
The synthesis of these coordination complexes typically involves the reaction of the pyrazole-carboxamide ligand with a metal salt in an appropriate solvent. For instance, Cu(II) complexes have been prepared by reacting a pyrazole derivative with copper(II) acetate (B1210297) in an ethanolic solution, leading to the formation of colored solid complexes. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure of the final complex, leading to mononuclear or polynuclear species. nih.govacs.org
The characterization of these metal complexes is crucial to determine their structure and properties. This is typically achieved using a combination of analytical and spectroscopic techniques, including:
Single-crystal X-ray diffraction: Provides definitive structural information. nih.gov
Infrared (IR) spectroscopy: To identify the coordination mode of the ligand to the metal ion. nih.govnih.gov
UV-Vis spectroscopy: To study the electronic transitions within the complex. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy: To characterize the ligand environment in diamagnetic complexes. nih.gov
Mass spectrometry: To confirm the molecular weight of the complex. nih.gov
The synthesis of metal complexes with ligands analogous to this compound, such as acylpyrazolones, has been extensively studied. These ligands have been shown to form complexes with a variety of metals, sometimes resulting in coordination polymers. acs.org The study of these complexes provides valuable insights into the coordination chemistry of pyrazole-carboxamides and opens avenues for the design of new functional materials.
Advanced Spectroscopic and Structural Elucidation of 1 Propyl 1h Pyrazole 3 Carboxamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous determination of molecular structures. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 1-propyl-1H-pyrazole-3-carboxamide and its related compounds can be elucidated.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of individual atoms.
The ¹H NMR spectrum of a pyrazole (B372694) derivative typically reveals distinct signals for the pyrazole ring protons. For instance, in a 5-(1-pyrenyl)-1H-pyrazole, the H3 and H4 protons of the pyrazole ring appear as doublets with a small coupling constant (J ≈ 1.5 Hz), indicative of their heteroaromatic nature. mdpi.com The chemical shifts of these protons are influenced by the electronic character of the pyrazole ring; a π-excessive pyrazole ring, as seen in 1H-pyrazole, will exhibit upfield shifts compared to a π-deficient ring like isoxazole. mdpi.com
In the case of pyrazoline analogues, which are partially saturated pyrazole rings, the protons on the dihydro-pyrazole ring exhibit characteristic splitting patterns. For example, in 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-p-toluylpyrazol-1-yl)ethenone, the proton at the 5-position (H-5) appears as a doublet of doublets, coupled to the two geminal protons at the 4-position (H-4). acs.org
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms of the pyrazole ring and its substituents. The chemical shifts of the pyrazole ring carbons are also sensitive to the electronic nature of the ring and its substituents. For example, the carbonyl carbon of a carboxamide group attached to the pyrazole ring will have a distinct chemical shift in the downfield region of the spectrum. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |
| 5-(1-pyrenyl)-1H-pyrazole | ¹H (H3, H4) | ~low | d | ~1.5 | mdpi.com |
| 1-(5-(2,6-difluorophenyl)-4,5-dihydro-3-p-toluylpyrazol-1-yl)ethenone | ¹H (H-5) | 5.84 | dd | 12.7, 6.3 | acs.org |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | ¹³C (C=O) | 194.7 | - | - | mdpi.com |
Note: This table presents illustrative data from various pyrazole derivatives to highlight typical chemical shift ranges and coupling patterns. Specific values for this compound may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Complex Structure Resolution
For more complex molecules, two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing detailed connectivity.
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. In pyrazole derivatives, COSY spectra can confirm the connectivity between adjacent protons, such as those on the propyl chain and within the pyrazole ring. For instance, a COSY experiment on a pyrazole-based lamellarin O analogue was fundamental in tracing the spin systems. rsc.org
Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, in a pyrazole derivative, the HSQC spectrum would show a correlation peak between the pyrazole ring protons and their directly attached carbon atoms. mdpi.comrsc.org
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule. In the structural elucidation of N-alkylated pyrazole regioisomers, the three-bond correlation between the N-CH₂ protons and the pyrazole C-5 carbon in the HMBC spectrum was a key diagnostic tool. rsc.org Similarly, a correlation between the N-CH₂ protons and the carboxylate ester carbon helped to distinguish between isomers. rsc.org
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, providing a definitive structural determination. researchgate.net
Computational Prediction and Validation of NMR Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for predicting and validating NMR chemical shifts. eurasianjournals.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. asrjetsjournal.org
The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for these calculations. asrjetsjournal.org The accuracy of the predicted spectra can be improved by considering solvent effects, often through the use of a Polarizable Continuum Model (PCM). github.io Comparing the computationally predicted spectra with the experimentally obtained spectra can aid in the assignment of complex signals and can help to confirm the proposed structure. github.ioresearchgate.net For instance, DFT calculations can help differentiate between possible tautomeric forms of pyrazole derivatives by predicting the NMR spectra for each tautomer. researchgate.net
Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In pyrazole carboxamides, the IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. The N-H stretching vibrations typically appear in the region of 3500-3200 cm⁻¹, while the C=O stretching (Amide I band) is observed around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1650-1550 cm⁻¹. mdpi.com
The pyrazole ring itself also gives rise to a series of characteristic vibrations. These include C=N and C=C stretching vibrations within the ring, which typically appear in the 1600-1400 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic pyrazole ring are observed above 3000 cm⁻¹.
For example, in a study of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the IR spectrum revealed characteristic bands for the C=O bond at 1663 cm⁻¹ and for the C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com In another example, the IR spectrum of a pyrazoline derivative showed characteristic bands at 2936 and 2840 cm⁻¹ (C-H stretching), 1625 cm⁻¹ (C=N stretching), and 1471 cm⁻¹ (C=C stretching). acs.org
Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. Theoretical calculations using DFT can be employed to predict the vibrational frequencies and to aid in the assignment of the observed IR and Raman bands. researchgate.netderpharmachemica.com
Table 2: Characteristic Vibrational Frequencies for Pyrazole Carboxamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H stretch | 3500-3200 |
| Amide | C=O stretch (Amide I) | 1680-1630 |
| Amide | N-H bend (Amide II) | 1650-1550 |
| Pyrazole Ring | C=N, C=C stretch | 1600-1400 |
| Pyrazole Ring | C-H stretch (aromatic) | >3000 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For example, a pyrazole carboxamide derivative was characterized by a molecular mass peak at m/z 389, corresponding to the molecular ion with the ³⁵Cl isotope, and a peak at m/z 391 for the ³⁷Cl isotope, confirming its molecular formula. sphinxsai.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for pyrazoles include the loss of small molecules such as HCN, N₂, and radicals from the substituents. researchgate.net For instance, the fragmentation of NH-pyrazoles often involves the initial loss of a hydrogen atom or HCN from the molecular ion. researchgate.net The study of these fragmentation pathways can help to confirm the substitution pattern on the pyrazole ring and the nature of the substituents.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used to determine the molecular weight and elucidate the structure of thermally labile molecules like pyrazole carboxamides. nih.gov The process involves transferring ions from a solution into the gaseous phase, which allows for the analysis of ionic species with high sensitivity. nih.gov For neutral compounds such as this compound, ionization typically occurs through protonation, resulting in the observation of a protonated molecular ion, [M+H]⁺.
In the ESI-MS analysis of pyrazole carboxamides, the protonated molecular ion is often the base peak or a significantly abundant ion in the spectrum. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is subjected to collision-induced dissociation, leading to characteristic fragmentation patterns. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the ring. researchgate.net
For this compound, the fragmentation is expected to follow pathways common to amides and N-alkylated heterocycles. libretexts.org Key fragmentation pathways would likely include:
α-cleavage: Cleavage of the C-C bond adjacent to the pyrazole nitrogen, leading to the loss of an ethyl radical from the propyl group.
Amide Bond Cleavage: Loss of the carboxamide group or parts of it, such as the loss of a neutral ammonia (B1221849) (NH₃) molecule.
Ring Fragmentation: Cleavage of the pyrazole ring itself, a common pathway for N-heterocyclic compounds. researchgate.net
The study of fragmentation patterns of various pyrazole derivatives, including those with different substituents, helps in building a library of mass spectral data for the rapid identification and structural confirmation of new analogues. nih.gov
Table 1: Predicted ESI-MS Fragmentation for this compound (C₇H₁₁N₃O, MW: 169.19)
| m/z (Mass/Charge) | Predicted Ion | Predicted Fragmentation Pathway |
| 170.1 | [M+H]⁺ | Protonated molecular ion |
| 141.1 | [M+H - C₂H₅]⁺ | Loss of an ethyl radical via α-cleavage |
| 127.1 | [M+H - C₃H₇]⁺ | Loss of the entire propyl group |
| 153.1 | [M+H - NH₃]⁺ | Loss of ammonia from the carboxamide group |
| 125.1 | [M+H - CONH₂]⁺ | Loss of the carboxamide radical |
X-ray Diffraction Analysis for Precise Solid-State Structure Determination
Single Crystal X-ray Diffraction Studies
For instance, the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close analogue, was determined to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net Other pyrazole derivatives have been shown to crystallize in various systems, including trigonal and other monoclinic space groups, depending on the substituents. researchgate.netnih.gov This variability highlights how subtle changes in molecular structure can influence the crystal packing arrangement. The data obtained from SC-XRD studies, such as unit cell dimensions and space group symmetry, are fundamental for detailed structural analysis. mdpi.com
Table 2: Crystallographic Data for Selected Pyrazole Analogues
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | Monoclinic | P2₁/c | a = 4.9336 Å, b = 19.121 Å, c = 9.568 Å, β = 92.136° | researchgate.net |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2/c | a = 10.084 Å, b = 13.934 Å, c = 7.994 Å, β = 97.816° | researchgate.net |
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | Trigonal | R̅3c | Not specified | nih.gov |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Monoclinic | P2₁/c | a = 8.169 Å, b = 5.617 Å, c = 11.218 Å, β = 108.83° | mdpi.com |
Analysis of Intermolecular Hydrogen Bonding and Other Weak Interactions in Crystal Structures
The solid-state architecture of pyrazole carboxamides is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. researchgate.net The pyrazole ring itself contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and an acceptor (the sp²-hybridized nitrogen atom), allowing for the formation of robust N-H···N hydrogen bonds. iucr.orgnih.gov These interactions often lead to the self-assembly of molecules into supramolecular motifs such as dimers, trimers, tetramers, or infinite chains. nih.gov
Beyond classical hydrogen bonds, other weak interactions contribute to the stability of the crystal lattice. These include C-H···O and C-H···π interactions, as well as π-π stacking between pyrazole or other aromatic rings. niscpr.res.in For example, in the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the packing is consolidated by a combination of O-H···N and C-H···O interactions, resulting in molecular chains. researchgate.net A thorough analysis of these varied interactions is essential for crystal engineering, where the goal is to design materials with specific physical properties based on predictable molecular assembly. researchgate.net
Complementary Analytical Techniques in Pyrazole Carboxamide Structure Elucidation
While ESI-MS and X-ray diffraction provide core molecular weight and structural data, a comprehensive characterization of pyrazole carboxamides relies on a suite of complementary analytical techniques. These methods corroborate the findings from MS and XRD and provide additional layers of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. tandfonline.comnih.gov ¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the propyl group and the pyrazole ring protons. frontiersin.org ¹³C NMR confirms the carbon framework, with distinct resonances for the carbonyl carbon of the amide and the carbons within the pyrazole ring. nih.gov
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. For pyrazole carboxamides, characteristic absorption bands include N-H stretching vibrations from the amide, C=O stretching of the carbonyl group, and vibrations associated with the pyrazole ring. tandfonline.comfrontiersin.org
Elemental Analysis: This technique provides the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, nitrogen, and oxygen. The results are compared against the theoretical values calculated from the proposed molecular formula to confirm its elemental composition. nih.govniscpr.res.in
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compounds. tandfonline.com DSC can determine the melting point, which is an indicator of crystal lattice energy and purity, while TGA provides information on thermal stability and decomposition patterns. tandfonline.com
Together, these techniques provide a holistic and unambiguous structural elucidation of this compound and its analogues, ensuring the identity and purity of the synthesized compounds. nih.gov
Computational and Theoretical Investigations of 1 Propyl 1h Pyrazole 3 Carboxamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of pyrazole-based compounds. These methods provide a fundamental understanding of molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of chemical systems. By optimizing the geometry of pyrazole-carboxamide compounds at levels like B3LYP/6-31G*, researchers can determine the most stable three-dimensional arrangement of atoms. researchgate.netjcsp.org.pk These calculations are essential for understanding how the molecule's structure influences its properties.
DFT studies reveal that compounds incorporating pyrazole (B372694) moieties, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, often adopt a planar conformation where all atoms lie in the same plane. nih.gov This planarity is significant as it can enhance electronic delocalization and affect the molecule's interaction with other molecules. The electronic properties derived from DFT calculations, including the distribution of electron density and electrostatic potential, are critical for predicting the reactivity and stability of these compounds. researchgate.netjcsp.org.pk
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netscience.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity and better electron delocalization. researchgate.net For instance, in some pyrazole-carboxamide derivatives, a smaller energy gap is associated with a red shift in the absorption spectrum, indicating enhanced electron delocalization. researchgate.netjcsp.org.pk The energies of HOMO and LUMO can be calculated using DFT methods, and these values are instrumental in explaining the electronic and charge transfer properties of the molecules. researchgate.netjcsp.org.pk For example, the HOMO-LUMO energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov
| Compound Feature | Significance |
| HOMO Energy | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Represents the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. science.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. 50webs.com
Exploration of Charge Transfer Properties
The investigation of charge transfer properties within pyrazole-carboxamide systems is crucial for understanding their electronic behavior. researchgate.netjcsp.org.pk Intramolecular charge transfer is a key factor that can influence the optical and electronic properties of a molecule. jcsp.org.pk DFT calculations, including the analysis of HOMO and LUMO distributions, can elucidate the nature and direction of charge transfer upon electronic excitation. researchgate.netjcsp.org.pk
In some pyrazole-carboxamide derivatives, it has been observed that charge can be transferred from a donor part of the molecule to an acceptor part, such as a naphthyl moiety. jcsp.org.pk The extent of this charge transfer can be influenced by the molecular structure, including the presence of π-conjugated systems which can lower the energy levels of the HOMO and LUMO. jcsp.org.pk
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for studying the flexibility and energetic landscape of molecules like 1-propyl-1H-pyrazole-3-carboxamide.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing conformational analysis, researchers can identify the most stable conformers of a molecule, which are the ones with the lowest energy. nih.gov
Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For pyrazole derivatives, this involves optimizing the molecular structure to find the most stable conformation. nih.gov DFT methods are often employed for this purpose, providing accurate geometries and relative energies of different conformers. researchgate.netjcsp.org.pknih.gov Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with its environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.commdpi.com This method has been widely applied to pyrazole derivatives to explore their stability and interactions within biological systems. eurasianjournals.comnih.gov For instance, MD simulations have been used to assess the stability of docked complexes of pyrazole derivatives with their protein targets, such as receptor tyrosine kinases and carbonic anhydrases. nih.govnih.govnih.gov
In a typical MD simulation study, the root mean square deviation (RMSD) of the protein and the ligand is calculated to evaluate the stability of the complex. nih.gov A stable RMSD for both the protein and the ligand over the simulation time, often 50 to 100 nanoseconds, indicates that the ligand remains securely bound in the active site. nih.govnih.govnih.gov Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding. researchgate.net These simulations provide a more realistic and dynamic picture of the ligand-protein interactions compared to static docking models. nih.govnih.gov
Ligand-Protein Docking Methodologies for Interaction Prediction
Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov This technique is instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action. eurasianjournals.com For pyrazole derivatives, docking studies have been employed to investigate their binding modes with various protein targets, including kinases and carbonic anhydrases. nih.govnih.gov
The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function. nih.gov These scoring functions typically consider factors such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. nih.gov The results of docking studies can reveal key amino acid residues that are crucial for the binding of pyrazole carboxamides. For example, studies have shown that pyrazole derivatives can form hydrogen bonds and hydrophobic interactions with residues in the active sites of proteins like VEGFR-2, Aurora A, and CDK2. nih.gov The binding energy and inhibition constant (Ki) values obtained from docking can provide a theoretical basis for rationally designing new and more potent inhibitors. nih.govresearchgate.net
Table 1: Examples of Protein Targets for Pyrazole Derivatives in Docking Studies
| Protein Target | PDB ID | Class | Potential Therapeutic Area |
| Receptor Tyrosine Kinase (VEGFR-2) | 2QU5 | Kinase | Cancer |
| Aurora A Kinase | 2W1G | Kinase | Cancer |
| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | Kinase | Cancer |
| Carbonic Anhydrase I (hCA I) | - | Lyase | Various |
| Carbonic Anhydrase II (hCA II) | - | Lyase | Various |
| Heat Shock Protein 90α (Hsp90α) | 1UYK | Chaperone | Cancer |
| Monoamine Oxidase B (MAO-B) | 2V61 | Oxidase | Alzheimer's Disease |
| Acetylcholinesterase (AChE) | 1EVE | Hydrolase | Alzheimer's Disease |
This table is for illustrative purposes and includes targets studied for various pyrazole derivatives, not specifically this compound in all cases. nih.govresearchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that influence their potency. nih.govrsc.org
Three-Dimensional QSAR (3D-QSAR) Models for Investigating Structural Features
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the three-dimensional properties of molecules and their biological activities. rsc.orgnih.gov These models generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in activity. researchgate.netnih.gov
For pyrazole derivatives, 3D-QSAR studies have been successfully applied to guide the design of more potent compounds. rsc.orgnih.gov For example, CoMFA and CoMSIA models have been developed for pyrazole derivatives targeting various receptors, providing insights into the structural requirements for optimal interaction. nih.govebi.ac.uk The statistical validity of these models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.orgnih.gov
Utilization of Theoretical Descriptors in SAR Analysis
In addition to 3D-QSAR, two-dimensional QSAR (2D-QSAR) models also play a significant role in understanding structure-activity relationships. nih.gov These models utilize various theoretical descriptors calculated from the 2D structure of the molecules. nih.govacs.org These descriptors can be electronic (e.g., partial charges), topological (e.g., connectivity indices), or physicochemical (e.g., logP). nih.gov
For pyrazole derivatives, 2D-QSAR studies have been conducted to correlate their structural features with their biological activities. nih.govacs.org These studies have identified various descriptors that are important for the activity of these compounds. nih.gov The developed QSAR equations can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. nih.gov
Advanced Theoretical Frameworks in Pyrazole Research
More advanced theoretical methods are also being employed to gain deeper insights into the electronic structure and bonding of pyrazole systems.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds within a molecule. amercrystalassn.orgwiley-vch.de QTAIM provides a rigorous basis for partitioning molecular properties into atomic contributions. wiley-vch.de The analysis focuses on critical points in the electron density, where the gradient of the density is zero. muni.cz
The bond critical point (BCP) between two atoms is of particular interest, as its properties can characterize the nature of the chemical bond. wiley-vch.de For instance, the electron density and its Laplacian at the BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. muni.cz QTAIM analysis has been used to investigate the nature of interactions in various molecular systems, including those involving pyrazole derivatives, providing a deeper understanding of the bonding and non-covalent interactions that govern their structure and reactivity. researchgate.netresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto a molecular surface defined by its electron distribution, this technique provides a detailed picture of how molecules interact with their neighbors. The analysis generates a unique surface for each molecule in a crystal, where the distance from the surface to the nearest nucleus in an external molecule (de) and the nearest nucleus in the internal molecule (di) are considered. These distances are normalized and mapped onto the surface using a red-white-blue color scale, where red indicates close contacts (shorter than the van der Waals radii), white represents contacts around the van der Waals separation, and blue signifies longer contacts.
The primary outputs of the analysis include the 3D Hirshfeld surface itself and a 2D "fingerprint plot," which is a histogram of (di, de) pairs. This plot quantitatively summarizes the types of intermolecular contacts, allowing for the deconvolution of the surface into contributions from different atom pairs (e.g., H···H, C···H, O···H). researchgate.net
While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole carboxamide structures provides insight into the expected interactions. For example, an analysis of N-(6-methoxy-pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide revealed the relative contributions of various contacts to the crystal packing. nih.gov Similarly, studies on other heterocyclic amides show the dominance of H···H, O···H, and C···H contacts. nih.gov These interactions are primarily composed of van der Waals forces and various forms of hydrogen bonding. nih.gov
Table 1: Illustrative Intermolecular Contact Contributions from a Related Pyrazole Derivative Data based on the analysis of N-(6-methoxy-pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, a structural analog. nih.gov
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 46.4 |
| C···H | 22.4 |
| O···H | 11.9 |
| N···H | 11.1 |
| Other | 8.2 |
For this compound, it is anticipated that H···H contacts would be the most significant contributor due to the abundance of hydrogen atoms on the propyl chain and pyrazole ring. Hydrogen bonds involving the amide group (N-H···O) and the pyrazole nitrogen atoms would also be critical in defining the supramolecular architecture.
Solvent Effects Modeling (e.g., Polarized Continuum Model)
Understanding a molecule's behavior in solution is critical for many applications. Solvent effects modeling provides a computational means to predict how a solvent influences a solute's properties, such as its conformational stability, reactivity, and spectroscopic characteristics. The Polarized Continuum Model (PCM) is a widely used and efficient method for this purpose. wikipedia.orgresearchgate.net
Instead of modeling individual solvent molecules, which is computationally prohibitive, PCM represents the solvent as a continuous, polarizable dielectric medium. wikipedia.orgq-chem.com The solute molecule is placed within a cavity carved out of this continuum, and the electrostatic interaction between the solute and the polarized medium is calculated self-consistently. The total free energy of solvation in PCM is typically calculated as the sum of three main components: wikipedia.org
Ges : The electrostatic contribution arising from the mutual polarization of the solute's charge distribution and the solvent's dielectric response.
Gdr : The dispersion and repulsion contribution, accounting for van der Waals interactions between the solute and solvent.
Gcav : The cavitation energy, which is the energy required to create the solute cavity within the solvent.
Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), have been developed to refine the calculation of the electrostatic potential at the cavity surface. wikipedia.orgq-chem.com These models are implemented in major quantum chemistry software packages and can be used with methods like Density Functional Theory (DFT) and Hartree-Fock (HF). wikipedia.org
For this compound, PCM calculations could be used to predict its relative stability in different solvents, the impact of the solvent on its tautomeric equilibrium (see section 4.4.4), and shifts in its spectroscopic signatures (e.g., UV-Vis, NMR). The dielectric constant of the solvent is a key input parameter for these calculations.
Table 2: Dielectric Constants of Common Solvents for PCM Calculations
| Solvent | Dielectric Constant (ε) at 20°C |
| n-Hexane | 1.89 |
| Chloroform | 4.81 |
| Acetone | 20.7 |
| Ethanol | 24.55 |
| Methanol | 32.7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
| Water | 80.1 |
Tautomerism and Isomeric Stability Investigations
Pyrazoles are known to exhibit tautomerism, a form of isomerism involving the migration of a proton. nih.govmdpi.com For 1-substituted-1H-pyrazole-3-carboxamides, prototropic tautomerism can lead to an equilibrium between the 3-carboxamide and the 5-carboxamide isomers. The stability and population of these tautomers can be influenced by the substituent at the N1 position, the solvent, temperature, and the physical state (solid vs. solution).
Specifically for this compound, the following tautomeric equilibrium can be considered:
This compound
1-propyl-1H-pyrazole-5-carboxamide
Computational chemistry, particularly DFT, is instrumental in investigating the relative stabilities of these tautomers by calculating their ground-state energies. Experimental validation is often achieved using NMR spectroscopy.
A study on the closely related compound, 1H-pyrazole-3-(N-tert-butyl)-carboxamide, provides significant insight into this phenomenon. researchgate.net Using solid-state and solution-phase NMR, it was determined that in the solid state, the compound exists exclusively as the 3-substituted tautomer. However, in solution, an equilibrium between the 3-substituted and 5-substituted forms was observed, with the ratio being dependent on temperature. researchgate.net
Table 3: Tautomeric Distribution for an Analogous Pyrazole Carboxamide in Solution Data based on the analysis of 1H-pyrazole-3-(N-tert-butyl)-carboxamide in solution. researchgate.net
| Tautomer | Relative Population at 293 K (%) |
| 3-substituted | 90 |
| 5-substituted | 10 |
These findings suggest that for this compound, the 3-carboxamide tautomer is likely the more stable and predominant form, especially in the solid state. In solution, a minor population of the 5-carboxamide tautomer may exist in equilibrium.
In Silico Predictions of Molecular Properties Relevant to Research Design
In silico (computational) prediction of molecular properties is a cornerstone of modern chemical research and drug design. nih.govnih.gov By calculating various physicochemical and structural descriptors before synthesis, researchers can prioritize candidates, predict potential behavior, and design more efficient experimental workflows. These predictions are based on the compound's 2D or 3D structure and employ a range of algorithms and models.
For this compound, a variety of properties can be computationally predicted. These descriptors are relevant for assessing its drug-likeness, potential bioavailability, and general chemical character. For example, properties like the logarithm of the partition coefficient (LogP) indicate lipophilicity, while the topological polar surface area (TPSA) is correlated with membrane permeability.
Table 4: Computationally Predicted Molecular Properties for this compound Data sourced from the PubChem database (CID 21658321). nih.gov
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 153.09021 g/mol |
| Topological Polar Surface Area (TPSA) | 71.9 Ų |
| Heavy Atom Count | 11 |
| Complexity | 185 |
These predicted values suggest that this compound has properties consistent with many small-molecule drug candidates, such as a low molecular weight and a balanced lipophilicity, making it an interesting scaffold for further investigation.
Mechanistic Insights into Molecular Interactions of Pyrazole Carboxamide Derivatives
Theoretical and In Silico Approaches to Ligand-Protein Binding
Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules and their protein targets. These approaches provide a detailed view of the binding process at an atomic level.
Characterization of Binding Modes and Predicted Affinities
In silico studies are instrumental in predicting how a ligand, such as a pyrazole (B372694) carboxamide derivative, fits into the binding site of a protein. These studies calculate a docking score or binding energy, which estimates the binding affinity. For instance, molecular docking of certain pyrazole derivatives with CDC7-kinase has shown strong interactions, with docking scores recorded at -8.459 and -7.784 kcal/mol. nih.gov Similarly, studies on novel pyrazole-carboxamides as carbonic anhydrase (CA) inhibitors revealed high binding affinities, with calculated binding scores of -9.3 kcal/mol for the hCA I isoenzyme and -8.5 kcal/mol for hCA II. nih.gov
In another study focusing on pyrazole derivatives and their interaction with DNA, a DNA minor groove binding model was developed, and the binding energies were predicted. The calculated binding energy for the most potent compound was -49.67 kcal/mol, indicating a very strong binding affinity. jst.go.jp These theoretical predictions often correlate well with experimental results, validating the computational models. jst.go.jpnih.gov
Table 1: Predicted Binding Affinities of Pyrazole Carboxamide Derivatives for Various Targets
| Derivative Class | Target | Predicted Binding Score / Energy |
| Pyrazole-carbaldehydes | CDC7-Kinase | -8.459 kcal/mol |
| Pyrazole-carbaldehydes | CDC7-Kinase | -7.784 kcal/mol |
| Pyrazole-carboxamide sulfonamides | hCA I | -9.3 kcal/mol |
| Pyrazole-carboxamide sulfonamides | hCA II | -8.5 kcal/mol |
| 1H-pyrazole-3-carboxamide derivatives | DNA | -49.67 kcal/mol |
Identification of Key Amino Acid Residues Involved in Binding Sites
Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. For pyrazole derivatives targeting CDC7-kinase, the pyrazole moiety was found to be situated within a binding cavity formed by both hydrophobic and hydrophilic residues, including Glu66, Ser181, Lys90, Met134, and Val195. nih.gov
In the case of carbonic anhydrase inhibitors, key interactions for inhibition include those with residues such as Thr199, His94, His96, His119, and His200. nih.gov A crucial interaction for these inhibitors is the coordination with the Zn²⁺ ion located in the active site, which is often facilitated by a sulfonamide group on the pyrazole derivative. nih.gov The ability of the 5-amino-3-pyrazole carboxamide scaffold to engage in complementary hydrogen bonding with the donor and acceptor sites of dipeptides highlights its potential to interact with specific amino acid motifs. researchgate.net
Analysis of Dominant Intermolecular Forces (Hydrogen Bonding, Van der Waals, Lipophilic Interactions)
The stability of a ligand-protein complex is determined by a combination of intermolecular forces. Hydrogen bonds are a critical component, providing specificity and stability. nih.gov For pyrazole-based inhibitors, the pyrazole ring itself can act as a hinge-binding moiety, a common feature in kinase inhibitors. nih.gov
In the binding of pyrazole derivatives to CDC7-kinase, van der Waals interactions were found to be the most significant contributors to the binding energy. nih.gov A comprehensive analysis of pyrazole-carboxamides targeting carbonic anhydrase revealed a wide array of interactions necessary for inhibition, including hydrogen bonds, Pi-Cation, Pi-Sigma, Pi-Alkyl, Pi-Pi T-Shaped, and Van der Waals forces. nih.gov Furthermore, lipophilic interactions play a role, as seen with pyrazole derivatives where a cyclopropyl (B3062369) group contributes to a better fit within the DNA minor groove by minimizing negative steric interactions. jst.go.jp
Computational and In Vitro Mechanistic Exploration of Enzyme Interactions
Pyrazole carboxamides have been identified as inhibitors of several enzyme families, most notably kinases and histone deacetylases (HDACs).
Theoretical Mechanisms of Kinase and HDAC Inhibition
The pyrazole core is a privileged scaffold for developing kinase inhibitors. nih.gov Derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent inhibitory activity against multiple kinases.
HDAC6 Inhibition : A series of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives were designed to target HDAC6. One compound showed excellent selective inhibition with an IC₅₀ value of 4.95 nM and also induced HDAC6 degradation (DC₅₀ = 0.96 nM). cancer.govnih.govacs.org Structure-activity relationship (SAR) studies on other pyrazole-based HDAC inhibitors revealed that substituents on the pyrazole N-1 position were more effective than those on the N-2 position. nih.gov
CDK Inhibition : A 1H-pyrazole-3-carboxamide derivative, FN-1501, was found to be a potent inhibitor of Cyclin-Dependent Kinases CDK2 and CDK6, with IC₅₀ values in the nanomolar range. nih.gov The mechanism involves the suppression of retinoblastoma phosphorylation. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has also been explored for developing selective CDK16 inhibitors. nih.gov
CDC7 Inhibition : As a crucial regulator of the cell cycle, CDC7 is a key target in cancer therapy. acs.org Pyrazole derivatives have shown promise as CDC7 inhibitors, with in silico studies demonstrating strong binding to the kinase's active site. nih.gov Inhibition of CDC7 can lead to replication stress and the formation of aneuploid cells, which may sensitize tumors to other therapies. researchgate.net
EGFR-TK Inhibition : While pyrazole-based compounds are known kinase inhibitors, specific data for 1-propyl-1H-pyrazole-3-carboxamide derivatives as direct EGFR-TK inhibitors is not prominently featured in the reviewed literature. However, multi-target inhibitors that include an EGFR-inhibiting component have been computationally designed. nih.gov
Table 2: In Vitro Inhibitory Activity of Pyrazole Carboxamide Derivatives
| Compound/Class | Target Enzyme | IC₅₀ Value |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | 4.95 nM |
| 3-phenyl-1H-pyrazole-5-carboxamide (Compound 15j) | Total HDACs | 0.08 µM |
| FN-1501 | CDK2 | Nanomolar range |
| FN-1501 | CDK6 | Nanomolar range |
| FN-1501 | FLT3 | Nanomolar range |
Mechanisms of Ligand-DNA Binding Interactions
Beyond protein targets, some pyrazole carboxamide derivatives have been shown to interact directly with DNA, suggesting an alternative or complementary mechanism for their anticancer activity. jst.go.jp
The proposed mechanism involves the pyrazole derivative binding to the minor groove of the DNA double helix. jst.go.jpnih.gov This interaction is stabilized by several forces. The planar, electron-rich pyrazole ring can engage in π–π stacking interactions with the DNA bases. jst.go.jpmdpi.com Additionally, flexible side chains can acquire favorable binding affinities, and protonated nitrogen atoms on substituents can interact favorably with the electronegative phosphate (B84403) backbone of DNA. jst.go.jp
Experimental studies using electronic absorption spectroscopy and viscosity measurements have confirmed this binding. One derivative, pym-5, exhibited a high DNA-binding affinity with a binding constant (K) of 1.06 × 10⁵ M⁻¹. jst.go.jpnih.gov This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA complex and induce cleavage of supercoiled plasmid DNA, indicating a significant conformational effect on the DNA structure. jst.go.jpnih.gov
Studies on Succinate (B1194679) Dehydrogenase (SDH) Interactions
Pyrazole carboxamides are a well-established class of succinate dehydrogenase (SDH) inhibitors, a critical enzyme in the mitochondrial electron transport chain, making it a key target for fungicides. acs.orgrawdatalibrary.net Computational and experimental studies have illuminated the binding modes of these derivatives within the SDH enzyme complex.
Molecular docking studies consistently show that the pyrazole carboxamide scaffold fits into the ubiquinone-binding site (Qp site) of the SDH complex. The carboxamide linker and the pyrazole ring are crucial for forming key hydrogen bonds with amino acid residues such as tryptophan and serine in subunits B, C, and D of the enzyme. researchgate.net For instance, research on novel pyrazole-4-carboxamides demonstrated that a lead compound could fit into the same binding pocket as the known fungicide fluxapyroxad (B1673505), indicating a similar mechanism of action driven by hydrogen bond interactions. nih.gov
Hydrophobic interactions also play a primary role in the binding affinity between these ligands and SDH. acs.org The N-substituent on the pyrazole ring and other variable regions of the molecule interact with hydrophobic residues, contributing significantly to the stability of the ligand-enzyme complex. One study found that the introduction of a fluorine atom on the pyrazole ring led to an additional dipolar interaction, which increased the van der Waals forces between the compound and SDH, thereby enhancing its inhibitory activity. acs.orgrawdatalibrary.net
Table 1: Research Findings on Pyrazole Carboxamide Interactions with SDH
| Compound Class | Key Interaction Findings | Reference |
|---|---|---|
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Fluorine substitution on the pyrazole ring enhances van der Waals interactions with SDH. | acs.orgrawdatalibrary.net |
| Pyrazole-4-carboxamides with oxime ether groups | Compounds fit into the same binding pocket as fluxapyroxad through hydrogen bond interactions. | nih.gov |
| Benzothiazolylpyrazole-4-carboxamides | Hydrophobic interactions are the primary driving forces for ligand-SDH binding. | acs.org |
Computational Analysis of Carbonic Anhydrase Enzyme Inhibition
Beyond their role as fungicides, pyrazole carboxamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.com Computational analyses, including molecular docking and molecular dynamics simulations, have been instrumental in understanding their inhibitory mechanisms against different CA isoforms, such as hCA I, II, IX, and XII. nih.govnih.govnih.gov
These studies reveal that the pyrazole core, often in conjunction with a sulfonamide moiety, interacts with the zinc ion in the active site of the enzyme. nih.govnih.gov The binding is further stabilized by a network of hydrogen bonds and van der Waals interactions with amino acid residues within the active site cavity. For example, docking studies of pyrazole-carboxamides bearing a sulfonamide group showed that the most active compounds formed more stable interactions with hCA I and hCA II than the reference inhibitor, acetazolamide. nih.govnih.gov Molecular dynamics simulations confirmed the stability of these interactions over time, with only minor conformational changes. nih.govresearchgate.net
The selectivity of these inhibitors for different CA isoforms can also be explained through computational analysis. Differences in the amino acid composition of the active sites of various isoforms allow for the design of derivatives with specific substitutions that favor binding to one isoform over another. nih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives
| Compound Series | Target Isoform | Range of Inhibition Constants (Kᵢ) | Reference |
|---|---|---|---|
| Pyrazole-carboxamides with sulfonamide | hCA I | 0.063–3.368 µM | nih.gov |
| Pyrazole-carboxamides with sulfonamide | hCA II | 0.007–4.235 µM | nih.gov |
| General Pyrazole Derivatives | hCA I | 5.13-16.9 nM | tandfonline.com |
| General Pyrazole Derivatives | hCA II | 11.77-67.39 nM | tandfonline.com |
| Sulfonamide-bearing pyrazolones | hCA I | 1.03 ± 0.23 to 22.65 ± 5.36 μM | nih.gov |
Structure-Activity Relationships from a Computational and Mechanistic Perspective
The biological activity of pyrazole carboxamide derivatives is highly dependent on their chemical structure. Computational and mechanistic studies have been pivotal in defining the structure-activity relationships (SAR) that govern their molecular recognition and functional effects.
Influence of Substituents on Predicted Molecular Recognition and Functional Modulation
The nature and position of substituents on the pyrazole ring and the carboxamide moiety profoundly influence the binding affinity and selectivity of these compounds for their biological targets. mdpi.com
At the Pyrazole Ring: Substitutions on the pyrazole ring can modulate the electronic properties and steric profile of the molecule. For SDH inhibitors, introducing small, electron-withdrawing groups like fluorine can create favorable dipole-dipole interactions. acs.orgrawdatalibrary.net In the context of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position of the pyrazole was found to be a requirement for potent and selective activity. elsevierpure.com
At the Carboxamide Moiety: The substituent attached to the carboxamide nitrogen is critical for targeting different enzymes. For instance, in a series of pyrazole-based inhibitors of meprin α and β, variations at this position led to significant differences in inhibitory activity. nih.gov The introduction of bulky or flexible groups can allow the molecule to access deeper pockets within the active site or form additional interactions.
At Other Positions: For pyrazoles with phenyl rings, the substitution pattern on the aryl group is also key. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was crucial for high affinity. elsevierpure.com Similarly, for a series of anticancer pyrazole derivatives, strong electron-donating methoxy (B1213986) groups at the 3 and 5 positions of a phenyl ring resulted in more potent cytotoxicity. mdpi.com
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Target | Position of Substitution | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Pyrazole Ring | Fluorine | Increased van der Waals interaction and inhibitory activity. | acs.orgrawdatalibrary.net |
| Cannabinoid Receptor (CB1) | Pyrazole N1-position | 2,4-Dichlorophenyl | Essential for potent and selective antagonistic activity. | elsevierpure.com |
| Cannabinoid Receptor (CB1) | Pyrazole 5-position | p-Iodophenyl | Most potent compound in the series. | elsevierpure.com |
| Meprin α and β | Phenyl moiety at position 3(5) | Benzodioxolane | Higher inhibition of related metalloproteases. | nih.gov |
| Meprin α and β | Phenyl moiety at position 3(5) | Acidic moieties | Abolished inhibition of related MMPs and ADAMs, leading to high selectivity. | nih.gov |
Rational Design Principles for Optimizing Molecular Interactions
The collective insights from mechanistic and SAR studies provide a foundation for the rational design of optimized pyrazole carboxamide derivatives. Key principles include:
Molecular Hybridization and Fragment Combination: Combining structural motifs from different known inhibitors can lead to novel compounds with enhanced activity. rawdatalibrary.netnih.gov This strategy involves identifying the key pharmacophoric elements responsible for binding and assembling them into a new molecular scaffold.
Structure-Based Design: Utilizing the 3D structures of target enzymes, obtained from X-ray crystallography or homology modeling, allows for the precise design of ligands that complement the active site. Molecular docking simulations can predict binding modes and affinities, guiding the selection of substituents that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. nih.govresearchgate.net
Computational and Machine Learning Approaches: Integrating computational chemistry with deep learning models can accelerate the discovery process. nih.gov Large virtual libraries of compounds can be rapidly screened to identify candidates with desirable properties, which can then be synthesized and tested. This approach was successfully used to design potential inhibitors for the SARS-CoV-2 main protease. nih.gov
Targeting Selectivity: To minimize off-target effects, design strategies must focus on exploiting the subtle differences between related enzymes. For instance, introducing specific substituents can favor interactions with amino acid residues unique to a particular CA isoform, thereby achieving selectivity. nih.govnih.gov
By applying these principles, researchers can move beyond trial-and-error synthesis and towards a more directed and efficient discovery of potent and selective pyrazole carboxamide-based agents for various applications.
Q & A
Q. What are the common synthetic routes for 1-propyl-1H-pyrazole-3-carboxamide, and what reagents/conditions are critical for regioselectivity?
- Methodological Answer : A one-step synthesis involves reacting pyrazole aldehydes (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde) with amines under controlled conditions. For example, condensation with propylamine derivatives in ethanol at reflux (70–80°C) for 12–24 hours can yield the carboxamide core. Regioselectivity is influenced by steric and electronic effects; using bulky amines or directing groups (e.g., nitro substituents) can enhance positional control . Multi-step approaches may include:
- Step 1 : Alkylation of pyrazole precursors (e.g., 1H-pyrazole-3-carboxylic acid) with propyl halides.
- Step 2 : Activation of the carboxylic acid (e.g., via carbodiimide coupling) followed by amidation.
- Key Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Look for signals at δ 1.0–1.5 ppm (propyl CH₃ and CH₂), δ 7.5–8.5 ppm (pyrazole ring protons), and δ 6.5–7.0 ppm (carboxamide NH).
- IR : Confirm the presence of carbonyl (C=O stretch at ~1650 cm⁻¹) and NH (amide stretch at ~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]+) matching the molecular formula (C₇H₁₁N₃O).
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 7.4). Limited solubility in non-polar solvents (e.g., hexane).
- Stability : Store at –20°C in anhydrous DMSO. Avoid prolonged exposure to light, moisture, or basic conditions, which may hydrolyze the amide bond. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can common impurities or byproducts be identified during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect unreacted starting materials (e.g., propylamine or pyrazole aldehydes) or dimerization products.
- Chromatographic Separation : Optimize column conditions (e.g., reverse-phase HPLC with 0.1% TFA modifier) to resolve impurities.
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer :
- Combined Techniques :
| Technique | Parameter | Expected Outcome |
|---|---|---|
| HPLC | Retention time | Single peak (≥95% purity) |
| TLC | Rf value | No trailing spots |
| Melting Point | Range | Sharp melting point (e.g., 150–152°C for related derivatives) |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Catalysis : Use Pd/C or nickel catalysts for efficient coupling reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80%.
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for enhanced solubility and reduced side reactions .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DHFR or kinases). Analyze binding scores (<–8 kcal/mol indicates strong affinity) and hydrogen-bonding patterns (e.g., with active-site residues like Asp27 in DHFR).
- QSAR Modeling : Correlate substituent effects (e.g., nitro or methyl groups at position 4) with IC₅₀ values using MLR (multiple linear regression) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C couplings.
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) using single-crystal data (monoclinic P21/n space group, β = 96.4°) .
Q. What strategies enable structure-activity relationship (SAR) studies for pyrazole carboxamide derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at positions 3 (propyl), 4 (amino, nitro), or 5 (carboxamide).
- Biological Assays : Test against enzyme targets (e.g., phosphodiesterases) using fluorescence-based assays.
- Key Findings :
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| 4-Nitro | Increased electron-withdrawing effect | 0.5 |
| 4-Amino | Enhanced H-bond donation | 2.3 |
Q. How can reactive intermediates (e.g., nitrenes) be stabilized during functionalization?
- Methodological Answer :
- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone bath) to minimize decomposition.
- Protecting Groups : Use Boc (tert-butoxycarbonyl) for amine protection during nitration or sulfonation.
- Trapping Agents : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to stabilize radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
